(2R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Description
The compound (2R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol is a chiral molecule with a stereogenic center at the C2 position (R-configuration). Its structure integrates a pyrimidine ring substituted with chlorine and fluorine, a difluorophenyl group, and a 1,2,4-triazole moiety.
Key physicochemical properties include:
- Molecular formula: C₁₆H₁₃ClF₃N₅O
- Molecular weight: 420.22 g/mol (hydrochloride salt: 454.658 g/mol)
- CAS number: 188416-20-8 (hydrochloride form)
- Stereochemistry: The (2R) configuration is critical for enantioselective interactions with biological targets, as chirality profoundly influences pharmacodynamics .
Properties
Molecular Formula |
C16H13ClF3N5O |
|---|---|
Molecular Weight |
383.75 g/mol |
IUPAC Name |
(2R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9?,16-/m1/s1 |
InChI Key |
BQDLXFABVRRDFU-ZEJBCBFPSA-N |
Isomeric SMILES |
CC(C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Biological Activity
The compound (2R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of antifungal agents. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C16H14ClF3N5O
- Molecular Weight: 420.22 g/mol
- CAS Number: 188416-20-8
The compound features a complex structure with a triazole ring and multiple fluorine substituents, which are known to enhance biological activity through improved binding affinity and solubility.
The primary mechanism through which this compound exerts its antifungal activity is by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is crucial in the ergosterol biosynthesis pathway in fungi. By blocking this pathway, the compound disrupts fungal cell membrane integrity, leading to cell death. This action is characteristic of many triazole derivatives, which have been extensively studied for their antifungal properties .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the triazole ring and the introduction of halogen substituents significantly influence the antifungal potency of these compounds. For instance:
- Fluorine Substituents: The presence of fluorine atoms has been shown to enhance the lipophilicity and overall biological activity of triazole derivatives.
- Chlorine Substituents: Chlorine atoms can affect the electronic properties of the molecule, potentially increasing binding interactions with target enzymes .
Table 1: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency |
| Chlorine | Modulates electronic properties |
| Triazole Ring | Essential for activity |
Biological Activity Studies
Several studies have evaluated the antifungal efficacy of this compound against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.0313 | |
| Cryptococcus neoformans | 0.125 | |
| Aspergillus fumigatus | 0.250 |
These results indicate that the compound exhibits excellent antifungal activity, comparable to established antifungals like voriconazole.
Case Studies
-
In Vitro Efficacy Against Candida Species:
A study demonstrated that this compound effectively inhibited several Candida species with MIC values significantly lower than those of traditional agents like fluconazole . -
Resistance Mechanism Investigation:
Research highlighted that this compound remains effective against strains exhibiting resistance to other azoles, suggesting a unique mechanism that could be leveraged in treating resistant infections . -
Toxicity Assessment:
Preliminary toxicity studies indicated that while the compound is potent against fungi, it exhibits low cytotoxicity towards mammalian cells at therapeutic doses, making it a promising candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core structural features but differ in substituents, stereochemistry, or salt forms:
Key Observations:
Substituent Effects :
- The addition of a chlorine atom on the triazole ring (as in ) increases molecular weight and may enhance halogen-bonding interactions with targets.
- Substitution at the pyrimidine ring (e.g., 5-fluoro vs. 6-chloro-5-fluoro) alters steric and electronic properties, impacting target affinity .
- The hydrochloride salt form improves aqueous solubility, critical for formulation .
Stereochemical Influence :
- The (2R) configuration in the base compound contrasts with racemic mixtures (e.g., Voriconazole intermediates in ), highlighting the importance of enantiopure synthesis for optimized activity .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrimidine intermediates. A key step is the nucleophilic substitution between a fluoropyrimidine derivative and a triazole-containing alcohol precursor. For example, describes an improved process using stereoselective catalysis to enhance enantiomeric purity. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling reactions to minimize side products.
- Catalysts : Using palladium-based catalysts for Suzuki-Miyaura cross-coupling to attach aromatic rings (e.g., 2,4-difluorophenyl groups) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt form .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing stereochemistry and structural conformation?
- Methodological Answer :
- NMR : and NMR are critical for confirming fluorine substitution patterns and distinguishing stereoisomers (e.g., 2R vs. 2S configurations). NOESY experiments can resolve spatial proximity of protons in the triazole and pyrimidine moieties .
- X-ray crystallography : Single-crystal analysis (e.g., ) resolves absolute stereochemistry, as seen in related pyrimidine-triazole derivatives. Data-to-parameter ratios >12 and R-factors <0.05 ensure reliability .
- HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) separate enantiomers and quantify purity .
Q. What strategies address solubility challenges during in vitro assays, given its hydrochloride salt form?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility .
- Salt exchange : Convert the hydrochloride salt to a mesylate or tosylate form via ion-exchange resins, which may enhance solubility in polar solvents .
- pH adjustment : Buffers at pH 6.5–7.4 stabilize the compound in physiological conditions, avoiding precipitation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3R configurations) influence target binding affinity and antifungal activity?
- Methodological Answer : Stereochemistry critically impacts interactions with cytochrome P450 enzymes (e.g., CYP51 in fungi). demonstrates that the (2R,3S)-configuration enhances binding to fungal lanosterol 14α-demethylase via hydrogen bonding with histidine residues. Key approaches include:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) compare binding poses of enantiomers.
- Biological assays : MIC (Minimum Inhibitory Concentration) testing against Candida spp. reveals 2–4-fold higher potency for (2R,3S) vs. (2S,3R) isomers .
- Crystallography : Co-crystallization with target proteins identifies steric clashes caused by non-optimal stereochemistry .
Q. What methodologies resolve enantiomeric impurities in the hydrochloride salt, and how is chiral chromatography applied?
- Methodological Answer :
- Chiral HPLC : Use a Daicel Chiralpak IC column (4.6 × 250 mm) with a mobile phase of hexane/ethanol (70:30) at 1.0 mL/min. Retention times differ by ~2 minutes for (2R) vs. (2S) enantiomers .
- Crystallization-induced asymmetric transformation : Seed crystallization with enantiopure crystals (e.g., from ) under controlled cooling (0.1°C/min) enriches the desired (2R)-form .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) by CD spectra at 220–260 nm, correlating with HPLC data .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance pharmacological properties?
- Methodological Answer : Focus on two regions for SAR:
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -CF at position 5) to improve metabolic stability. shows that 5-fluoro substitution reduces hepatic clearance by 30% in microsomal assays .
- Triazole moiety : Replace the 1,2,4-triazole with tetrazole (as in ) to enhance water solubility while maintaining target affinity.
- Phenyl substituents : 2,4-Difluorophenyl groups optimize logP values (~2.5) for blood-brain barrier penetration in CNS infection models .
Data Contradictions and Resolutions
- Stereochemical descriptors : and list conflicting CAS numbers for (2R,3S) and (2S,3R) configurations. Cross-validate using X-ray data () and chiral HPLC retention times .
- Salt stability : recommends storage at 2–8°C under inert gas, while reports room-temperature stability for the free base. Use thermogravimetric analysis (TGA) to determine degradation thresholds for each form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
